[1,3]Dioxolo[4,5-k]phenanthridine
Description
Properties
CAS No. |
195-65-3 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.231 |
IUPAC Name |
[1,3]dioxolo[4,5-k]phenanthridine |
InChI |
InChI=1S/C14H9NO2/c1-2-4-11-10(3-1)13-9(7-15-11)5-6-12-14(13)17-8-16-12/h1-7H,8H2 |
InChI Key |
NUGBTYOCNSRCHM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=C2)C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The [4,5-b] isomers (e.g., compounds from and ) prioritize anticancer activity, while [4,5-j] derivatives (e.g., HLY78) target signaling pathways .
- Substituent Impact : Methoxy and benzyloxy groups enhance lipophilicity and DNA intercalation, correlating with cytotoxicity in lung (A549) and breast (MCF-7) cancer cells .
- Dihydro Modifications : Saturation (e.g., dihydrosanguinarine) reduces planarity, altering interaction with biological targets compared to fully aromatic analogs .
Spectral and Physicochemical Properties
Critical NMR and HRMS data for select compounds:
Preparation Methods
Mechanism and General Procedure
The most robust method for synthesizingdioxolo[4,5-k]phenanthridine involves the photocyclization of Schiff bases derived from 3,4-methylenedioxybenzaldehyde (piperonal) and substituted anilines (Figure 3). This approach, detailed in doctoral research by Basler (2011), proceeds via the following steps:
-
Schiff Base Formation : Condensation of piperonal with aniline derivatives in toluene under acidic conditions yields the corresponding imine.
-
Lewis Acid-Promoted E/Z Isomerization : BF₃·OEt₂ induces isomerization to the reactive Z-isomer.
-
UV-Induced Conrotatory Cyclization : Irradiation with a mercury lamp (λ = 254–365 nm) triggers a 6π-electrocyclic reaction, forming a dihydrophenanthridine intermediate.
-
Hydrogen Transfer : The dihydro intermediate undergoes intermolecular hydrogen transfer, aromatizing to the final product without requiring external oxidants.
Reaction Conditions:
-
Solvent : Toluene (anhydrous)
-
Catalyst : BF₃·OEt₂ (10 mol%)
-
Light Source : High-pressure Hg lamp
-
Time : 24–48 hours
Alternative Synthetic Routes
Challenges:
-
Regioselectivity in C–H activation.
-
Compatibility of the dioxole ring with strong bases.
Comparative Analysis of Methods
Q & A
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